molecular formula C10H10Ni-6 B1250391 Nickelocen

Nickelocen

Cat. No.: B1250391
M. Wt: 188.88 g/mol
InChI Key: NQLVCAVEDIGMMW-UHFFFAOYSA-N
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Description

Nickelocen, also known as nickelocene, is an organometallic compound with the chemical formula (C5H5)2Ni. It is a dark green crystalline solid with a metallic luster and is known for its unique sandwich structure, where a nickel atom is sandwiched between two cyclopentadienyl rings. This compound is of significant interest in the field of organometallic chemistry due to its stability and reactivity .

Preparation Methods

Nickelocen can be synthesized through several methods:

Industrial production methods typically involve large-scale versions of these laboratory procedures, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nickelocen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, sodium amalgam, and nickel tetracarbonyl. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickelocen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-pi-cyclopentadienylnickel involves its ability to coordinate with various ligands through its cyclopentadienyl rings. This coordination allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Nickelocen is similar to other metallocenes, such as ferrocene (Fe(C5H5)2), cobaltocene (Co(C5H5)2), and chromocene (Cr(C5H5)2). it is unique in its reactivity and stability. For example:

These comparisons highlight the unique properties of di-pi-cyclopentadienylnickel, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10Ni-6

Molecular Weight

188.88 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;nickel

InChI

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;

InChI Key

NQLVCAVEDIGMMW-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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